5-Methyl-4-(((7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy)methyl)furan-2-carboxylic acid
CAS No.:
Cat. No.: VC16363105
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18O6 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H18O6/c1-10-6-15(24-9-12-8-17(19(21)22)25-11(12)2)18-13-4-3-5-14(13)20(23)26-16(18)7-10/h6-8H,3-5,9H2,1-2H3,(H,21,22) |
| Standard InChI Key | LRZNWIGPBKQJGD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=C(OC(=C4)C(=O)O)C |
Introduction
Methyl 5-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate
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Molecular Formula: C19H16O6
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Molecular Weight: 340.3 g/mol
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Properties: This compound is structurally similar and shares the chromene and furan components. It is likely to exhibit similar chemical reactivity and potential biological activities .
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate
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Molecular Formula: C10H10O4
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Molecular Weight: 194.19 g/mol
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Properties: Exhibits antibacterial, cytotoxic, and anti-inflammatory activities, suggesting potential pharmacological applications.
Potential Biological Activities
Compounds with similar structures to 5-Methyl-4-(((7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy)methyl)furan-2-carboxylic acid may exhibit a range of biological activities due to their complex molecular architecture. These could include:
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Antibacterial Activity: Similar compounds have shown effectiveness against various bacterial strains.
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Cytotoxic Activity: Potential anticancer properties based on cytotoxic effects observed in similar compounds.
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Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines, suggesting utility in treating inflammatory conditions.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves several key steps, including the formation of the chromene and furan rings, followed by their coupling under specific conditions. Common reagents and solvents are used to achieve high yield and purity.
Table 2: Potential Biological Activities
| Activity | Description |
|---|---|
| Antibacterial | Effective against bacterial strains like Staphylococcus aureus and Escherichia coli |
| Cytotoxic | Exhibits anticancer properties, particularly against HeLa cells |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, useful in treating inflammatory conditions |
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